Metaraminol hydrochloride
Description
Historical Context of Metaraminol (B1676334) Research
Metaraminol was first described in scientific literature in the early 1950s and received approval for medical use in the United States in September 1954. wikipedia.orgderangedphysiology.com Early clinical studies focused on its efficacy as a vasopressor agent to manage hypotension. wikipedia.orgacpjournals.org Research from this era established its ability to increase both systolic and diastolic blood pressure. drugbank.comrxlist.com The clinical effectiveness of metaraminol, often known by the brand name Aramine, was well-documented in the mid-20th century for treating various hypotensive states. acpjournals.org Initial investigations also explored its mechanism of action, with studies suggesting that its hemodynamic effects were similar to norepinephrine (B1679862), though with a longer duration. acpjournals.org Over the years, research has continued to build upon this foundational knowledge, exploring its use in different clinical scenarios and comparing its effects to other vasopressors. acpjournals.orgahajournals.org
Chemical Classification and Structural Context within Sympathomimetic Amines
Metaraminol is a synthetic sympathomimetic amine and a member of the phenylethanolamine class. nih.gov Its chemical name is (1R,2S)-3,β-dihydroxy-α-methylphenethylamine, and it is structurally a substituted phenethylamine (B48288) and amphetamine derivative. wikipedia.orgontosight.ai It is classified as a selective α1-adrenergic agonist. gpatindia.com
The structure of metaraminol is closely related to other sympathomimetic amines such as phenylephrine (B352888), ephedrine (B3423809), and phenylpropanolamine. wikipedia.orgnih.gov A key feature of its structure is the presence of a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain and a single hydroxyl group on the phenyl ring at the meta-position. litfl.comderangedphysiology.com This distinguishes it from catecholamines like norepinephrine, which have two hydroxyl groups on the phenyl ring. litfl.com The absence of the second hydroxyl group makes metaraminol resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to its longer duration of action. litfl.comderangedphysiology.com Additionally, the methyl group on the alpha-carbon protects it from metabolism by monoamine oxidase (MAO), further prolonging its effects. litfl.comderangedphysiology.com
The specific stereochemistry of metaraminol, specifically the (1R,2S) configuration, is crucial for its biological activity. ontosight.ai The hydroxyl-substituted carbon must be in the R configuration for maximal direct activity. gpatindia.com The primary aliphatic amine separated by two carbons from the substituted benzene (B151609) ring is essential for high agonist activity. gpatindia.com
Interactive Table: Structural Comparison of Sympathomimetic Amines
| Compound | Phenyl Ring Hydroxyl Groups | Alpha-Carbon Substitution | Beta-Carbon Substitution | Amine Group |
| Metaraminol | One (meta-position) | Methyl group | Hydroxyl group | Primary |
| Norepinephrine | Two (catechol) | None | Hydroxyl group | Primary |
| Phenylephrine | One (meta-position) | None | Hydroxyl group | Secondary |
| Ephedrine | None | Methyl group | Hydroxyl group | Secondary |
| Amphetamine | None | Methyl group | None | Primary |
Overview of Current Academic Research Trajectories for Metaraminol Hydrochloride
Current academic research on this compound is exploring its application in various clinical settings and comparing its efficacy and safety with other vasopressors. One significant area of investigation is its use in obstetrics, particularly in preventing and treating hypotension during cesarean sections under spinal anesthesia. frontiersin.orgclinicaltrials.govresearchgate.netclinicaltrials.gov Studies are comparing the effects of metaraminol to agents like phenylephrine and norepinephrine on maternal hemodynamics and neonatal outcomes. patsnap.com
Another major research focus is its use in critically ill patients with shock. nih.govnih.govahajournals.orgnih.gov While norepinephrine is often the first-line vasopressor, recent observational studies indicate that metaraminol is frequently used, particularly in the United Kingdom and Australia. nih.gov Research is ongoing to evaluate its efficacy and safety in this context, including its role as a peripherally administered vasopressor, which can avoid the need for a central venous catheter. frontiersin.orgfrontiersin.orgsafercare.vic.gov.au Some studies are investigating the potential for tachyphylaxis (a rapid decrease in response to repeated doses) with prolonged use, though evidence suggests it may be less susceptible than other indirect sympathomimetics like ephedrine. derangedphysiology.com
Furthermore, research is delving into the specific hemodynamic effects of metaraminol compared to norepinephrine in septic shock models, with some studies suggesting similar pressor effects without a significant increase in heart rate. nih.gov There is also interest in its potential effects on renal function in shock states. nih.gov The cost-effectiveness of metaraminol compared to other vasopressors is another emerging area of study. nih.gov
Interactive Table: Recent Research Focus on this compound
| Research Area | Key Research Questions | Recent Findings/Ongoing Trials |
| Obstetric Anesthesia | Efficacy in preventing hypotension during c-section; Comparison with phenylephrine and norepinephrine; Effects on maternal and neonatal outcomes. | Prophylactic infusion may reduce hypothermia and shivering. frontiersin.org Non-inferiority trials are underway. clinicaltrials.gov Studies show favorable umbilical cord pH compared to ephedrine. researchgate.net |
| Critical Care and Shock | Efficacy and safety as a vasopressor in shock; Use as a peripheral infusion; Comparison with norepinephrine. | Widely used in the UK and Australia. nih.gov May be associated with a longer time to shock resolution when combined with norepinephrine. nih.gov Peripheral infusion appears feasible and safe in certain patient populations. frontiersin.orgfrontiersin.org |
| Hemodynamic and Renal Effects | Comparison of hemodynamic profiles with norepinephrine; Impact on renal function in septic shock. | Animal models show similar pressor effects to norepinephrine without increasing heart rate. nih.gov May not aggravate kidney injury in septic shock. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5967-52-2 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-3-2-4-8(11)5-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1 |
InChI Key |
PPRPRPMMKPXRKK-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)[NH3+].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Metaraminol hydrochloride; Metaraminol HCl |
Origin of Product |
United States |
Chemical and Stereochemical Characterization in Research
Structural Analogies to Phenylethylamine and Catecholamine Derivatives
Metaraminol (B1676334) is chemically classified as a member of the phenylethanolamine class and is a substituted derivative of phenylethylamine. nih.govwikipedia.org Its core structure consists of a phenyl ring attached to an ethanolamine (B43304) side chain. This fundamental backbone is shared with many endogenous and synthetic compounds, including neurotransmitters and other sympathomimetic agents.
The primary structural analogy is to the catecholamines, such as norepinephrine (B1679862). nih.gov However, a critical distinction lies in the hydroxylation pattern of the phenyl ring. Catecholamines are characterized by hydroxyl (-OH) groups at both the 3- and 4-positions of the aromatic ring. Metaraminol, by contrast, possesses only a single hydroxyl group at the 3-position (meta-position). nih.govwikipedia.org This structural feature is significant, as the absence of the 4-hydroxyl group renders it a non-catecholamine, which has profound implications for its metabolic stability. It is also structurally related to other sympathomimetics like phenylpropanolamine and ephedrine (B3423809). wikipedia.org
Stereoisomeric Forms and Chiral Properties
The metaraminol molecule contains two chiral centers, which gives rise to the possibility of four distinct stereoisomers. umich.edu These isomers exist as two pairs of enantiomers, which are designated based on their stereochemical relationship to either ephedrine (erythro configuration) or pseudoephedrine (threo configuration). umich.edu The specific spatial arrangement of the atoms at these chiral centers is a critical determinant of the compound's pharmacological activity.
The pharmacologically active compound known as metaraminol is a specific stereoisomer: the (1R,2S)-enantiomer. wikipedia.orgumich.edu This configuration is also referred to as (-)-erythro-metaraminol. medchemexpress.com It is a stereoisomer of meta-hydroxynorephedrine. wikipedia.orgpharmaffiliates.com The precise three-dimensional structure of the (1R,2S) form is responsible for its interaction with adrenergic receptors.
Table 1: Chemical and Stereochemical Properties of Metaraminol
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol | nih.gov |
| Molecular Formula | C₉H₁₃NO₂ | nih.gov |
| Molar Mass | 167.208 g·mol⁻¹ | wikipedia.org |
| Stereochemical Configuration | (1R,2S) | wikipedia.orgumich.edu |
The synthesis of metaraminol often results in a mixture of its stereoisomers. researchgate.netgoogle.com Research and pharmaceutical production require methods to isolate the desired (1R,2S) enantiomer from the other three. One established technique is fractional crystallization. researchgate.net This method leverages the different physical properties of diastereomeric salts. For instance, the (1R,2S)-stereoisomer can be selectively crystallized from a crude mixture as its (+)-bitartrate salt, which substantially improves the resolution of the remaining isomers. researchgate.net Following this initial separation, semipreparative chromatographic techniques can be employed to achieve high enantiomeric purity (>99%) for each of the remaining stereoisomers. researchgate.net
Molecular Features Influencing Metabolic Stability (e.g., absence of 4-hydroxyl group on phenol (B47542) ring, amine group at alpha carbon)
Metaraminol exhibits significant metabolic stability compared to endogenous catecholamines, a property directly attributable to specific features of its molecular structure. derangedphysiology.com It is not a substrate for the two primary enzymes responsible for catecholamine breakdown: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). derangedphysiology.com
The resistance to COMT is due to the absence of the 4-hydroxyl group on the phenol ring. derangedphysiology.com COMT specifically acts on the catechol structure (hydroxyl groups at the 3 and 4 positions), so metaraminol's meta-hydroxy-only configuration prevents this metabolic pathway.
Furthermore, metaraminol is protected from degradation by MAO. This stability is conferred by the presence of a methyl group at the alpha carbon (the carbon atom adjacent to the amine group) in its side chain. derangedphysiology.com This methyl group provides steric hindrance, effectively blocking the MAO enzyme from accessing and deaminating the amine group. This resistance to enzymatic degradation contributes to its longer duration of action compared to norepinephrine. safercare.vic.gov.au
Advanced Pharmacological Mechanisms of Action of Metaraminol Hydrochloride
Direct Adrenoceptor Agonism
Metaraminol (B1676334) exerts a portion of its effects by directly binding to and activating adrenergic receptors (adrenoceptors) on the surface of target cells. This direct agonism primarily involves alpha-1 and, to a lesser extent, beta-1 adrenoceptors.
Metaraminol functions as a direct agonist at α1-adrenergic receptors, which are predominantly located on the vascular smooth muscle of peripheral blood vessels. litfl.com The binding of metaraminol to these receptors initiates a cascade of intracellular events consistent with Gq protein-coupled receptor (GPCR) activation. litfl.com
This activation stimulates the enzyme phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in the contraction of vascular smooth muscle cells. litfl.com This widespread vasoconstriction increases systemic vascular resistance (SVR), a key factor in the elevation of arterial blood pressure. droracle.aidroracle.ai The phenolic hydroxyl group on the metaraminol molecule is thought to enhance its binding affinity to α₁-adrenergic receptors, contributing significantly to these vasoconstrictive effects. litfl.com
| Step | Description | Primary Outcome |
|---|---|---|
| 1. Receptor Binding | Metaraminol binds directly to the α1-adrenoceptor on vascular smooth muscle cells. | Formation of agonist-receptor complex. |
| 2. G-Protein Activation | The receptor complex activates the associated Gq protein. | Dissociation of G-protein subunits. |
| 3. Enzyme Stimulation | The activated Gq protein stimulates phospholipase C (PLC). | Increased PLC activity. |
| 4. Second Messenger Production | PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). | Generation of intracellular signals. |
| 5. Calcium Release | IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum. | Increased cytosolic Ca2+ concentration. |
| 6. Cellular Response | Elevated Ca2+ leads to smooth muscle contraction. | Vasoconstriction. |
In addition to its potent alpha-1 activity, metaraminol also exhibits direct, albeit milder, agonist effects on β1-adrenergic receptors. droracle.aiwordpress.com These receptors are densely expressed in cardiac tissue. The engagement of β1-adrenoceptors by metaraminol produces a mild positive inotropic effect, meaning it can increase the force of myocardial contraction. droracle.ainih.gov Studies on isolated heart preparations have confirmed that metaraminol can directly increase myocardial contractility, an effect comparable to that of norepinephrine (B1679862). uu.nl This direct cardiac stimulation is generally less pronounced than its powerful vasoconstrictive properties and may not be clinically significant except at higher doses. droracle.aiwordpress.com
Indirect Sympathomimetic Activity of Metaraminol
Metaraminol acts to stimulate the release of endogenous norepinephrine from presynaptic storage vesicles located in sympathetic nerve terminals. litfl.comderangedphysiology.com The drug is taken up into the presynaptic neuron and then into the catecholamine storage vesicles. Inside these vesicles, metaraminol displaces norepinephrine, causing an efflux of the natural neurotransmitter into the synaptic cleft. wordpress.comderangedphysiology.com This released norepinephrine then binds to postsynaptic alpha-1 and beta-1 adrenoceptors, augmenting the direct effects of metaraminol and contributing significantly to its pressor response. derangedphysiology.com The clinical effects of metaraminol are therefore largely similar to those of a systemic release of norepinephrine. derangedphysiology.com
Further contributing to its indirect sympathomimetic action, metaraminol interacts with the norepinephrine transporter (NET), the protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.gov Research involving virtual ligand screening has identified metaraminol as a well-characterized NET ligand. nih.gov By binding to NET, metaraminol competitively inhibits the reuptake of norepinephrine. This action prolongs the dwell time of released norepinephrine in the synaptic cleft, thereby enhancing and sustaining its activity at the postsynaptic adrenoceptors. The ability of the norepinephrine reuptake inhibitor desipramine (B1205290) to markedly reduce the uptake of metaraminol into the myocardium further demonstrates the compound's specific interaction with the norepinephrine reuptake system. osti.gov
| Mechanism Type | Specific Action | Primary Consequence |
|---|---|---|
| Direct Agonism | α1-Adrenoceptor Agonism | Vasoconstriction, increased systemic vascular resistance. droracle.ai |
| β1-Adrenoceptor Agonism | Mild positive inotropy (increased myocardial contractility). droracle.ai | |
| Indirect Sympathomimetic Activity | Norepinephrine Release | Increased availability of norepinephrine at synaptic cleft. litfl.comderangedphysiology.com |
| False Neurotransmitter | Uptake and storage in vesicles, displacing norepinephrine. derangedphysiology.comderangedphysiology.com | |
| Norepinephrine Reuptake Inhibition | Blocks NET, prolonging norepinephrine's synaptic action. nih.gov |
Molecular Mechanisms of Pharmacological Tolerance (Tachyphylaxis Hypothesis)
Tachyphylaxis, a rapid decrease in the response to a drug following repeated administration, is a key pharmacological characteristic of indirectly acting sympathomimetics like metaraminol hydrochloride. The primary hypothesis for this phenomenon centers on the depletion of endogenous catecholamine stores, particularly norepinephrine. Metaraminol's pressor effects are largely indirect, relying on its ability to displace norepinephrine from storage vesicles in sympathetic nerve endings. derangedphysiology.comwordpress.com This displaced norepinephrine then acts on adrenergic receptors to elicit a physiological response.
Depletion of Endogenous Norepinephrine Stores
Metaraminol acts as a "false neurotransmitter." derangedphysiology.comderangedphysiology.com It is taken up into the presynaptic nerve terminal by the same transport mechanisms as norepinephrine and then transported into storage vesicles by the vesicular monoamine transporter (VMAT). derangedphysiology.com Inside the vesicle, metaraminol displaces norepinephrine, leading to its release into the synaptic cleft. derangedphysiology.comwordpress.com
With repeated doses of metaraminol, the readily available pool of norepinephrine in the storage vesicles becomes progressively depleted. derangedphysiology.com As these stores diminish, subsequent doses of metaraminol are unable to release a sufficient amount of norepinephrine to produce the initial intensity of effect, leading to tachyphylaxis. wordpress.comderangedphysiology.com This mechanism is a classic example of drug target depletion, where the efficacy of the drug diminishes as the endogenous substance it relies upon is exhausted. derangedphysiology.com Studies in animals have demonstrated that the pressor response to metaraminol is significantly blunted in subjects with depleted norepinephrine stores. derangedphysiology.com
The development of tachyphylaxis is dependent on the dose and frequency of administration. nih.gov While some clinical observations have suggested that metaraminol may be administered by repeated injections without the development of tachyphylaxis, this is contrasted by the well-established pharmacological principle of norepinephrine depletion with sustained use. derangedphysiology.com
Illustrative Representation of Norepinephrine Depletion and Tachyphylaxis
| Number of Metaraminol Doses | Vesicular Norepinephrine Stores | Pressor Response |
| 1 | 100% | 100% |
| 2 | 80% | 85% |
| 3 | 60% | 65% |
| 4 | 40% | 40% |
| 5 | 20% | 15% |
| This table is an illustrative model based on the principle of norepinephrine depletion and does not represent specific clinical data. |
Comparative Analysis with Other Indirect Sympathomimetics (e.g., ephedrine (B3423809) susceptibility)
A comparative analysis of metaraminol with other indirect sympathomimetics, such as ephedrine, reveals differences in their susceptibility to tachyphylaxis. Both drugs exert their effects in part by releasing endogenous norepinephrine. wordpress.comderangedphysiology.com However, ephedrine is noted to be more susceptible to tachyphylaxis than metaraminol. derangedphysiology.comwordpress.com
The reasons for this difference are multifactorial and may include variations in their affinity for and transport by VMAT, their ability to inhibit norepinephrine reuptake, and their direct effects on adrenergic receptors. Ephedrine's mechanism of action also involves the inhibition of norepinephrine reuptake, which can contribute to a more rapid and pronounced depletion of synaptic norepinephrine. wordpress.com It has been observed that with ephedrine, as few as three doses can be sufficient to induce tachyphylaxis. derangedphysiology.com
In a clinical study comparing infusions of metaraminol and ephedrine during spinal anesthesia, tachyphylaxis was identified as a problem for ephedrine. derangedphysiology.com This highlights the clinical relevance of the differential susceptibility to tachyphylaxis between these two agents.
Comparative Susceptibility to Tachyphylaxis: Metaraminol vs. Ephedrine
| Drug | Primary Indirect Mechanism | Relative Susceptibility to Tachyphylaxis | Notes |
| This compound | Displacement of norepinephrine from storage vesicles | Lower | Tachyphylaxis develops with sustained use due to gradual depletion of norepinephrine stores. derangedphysiology.comwordpress.com |
| Ephedrine | Displacement of norepinephrine from storage vesicles and inhibition of norepinephrine reuptake | Higher | The dual mechanism may lead to a more rapid depletion of available norepinephrine, resulting in a quicker onset of tachyphylaxis. wordpress.comderangedphysiology.com |
Pre Clinical Pharmacokinetics and Metabolism Studies of Metaraminol Hydrochloride
Absorption and Distribution Characteristics in Animal Models
Following administration, metaraminol (B1676334) is rapidly distributed throughout the body, with a notable affinity for tissues rich in sympathetic innervation. A key feature of its distribution is its uptake and accumulation in catecholamine storage vesicles within adrenergic nerve endings. nih.gov This mechanism involves metaraminol acting as a "false neurotransmitter," where it is taken up by the same transport systems responsible for norepinephrine (B1679862) uptake. Once inside the vesicles, metaraminol displaces norepinephrine, leading to the release of the natural neurotransmitter into the synapse. nih.gov
This vesicular storage explains the prolonged presence of metaraminol in various tissues, where it can persist for days, long after its acute pressor effects have subsided. nih.gov Studies in animal models have demonstrated that organs with high densities of these storage vesicles, such as the heart, spleen, and adrenal glands, accumulate the highest concentrations of metaraminol. nih.gov Conversely, the concentration of metaraminol in the brain is significantly lower than in other tissues, as it does not readily cross the blood-brain barrier. In fact, research has shown that virtually all organs, with the exception of the brain, concentrate metaraminol to levels higher than those found in the blood. nih.gov The extensive tissue distribution is reflected in its large volume of distribution (Vd), which has been estimated to be approximately 4 L/kg in animal models. frontiersin.org
| Tissue | Relative Concentration | Key Findings |
|---|---|---|
| Heart | High | Accumulates in catecholamine storage vesicles, leading to prolonged retention. nih.gov |
| Spleen | High | High concentration due to dense sympathetic innervation and storage vesicle density. nih.gov |
| Adrenal Glands | High | Significant uptake, reflecting its interaction with catecholamine storage mechanisms. nih.gov |
| Non-Brain Tissues (General) | Higher than Blood | Concentrates in most peripheral tissues relative to whole blood. nih.gov |
| Brain | Low | Does not effectively cross the blood-brain barrier. nih.gov |
Biotransformation Pathways and Metabolic Stability
Metaraminol exhibits remarkable resistance to metabolism by the primary enzymes responsible for the breakdown of endogenous catecholamines, namely monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). frontiersin.org This metabolic stability is a direct consequence of its chemical structure. The presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain sterically hinders deamination by MAO. nih.gov Furthermore, metaraminol is not a true catecholamine as it lacks the characteristic 3,4-dihydroxybenzene moiety (a catechol ring), making it a poor substrate for COMT.
In vitro studies utilizing rabbit tissue preparations, including liver, lung, and kidney, have demonstrated a lack of significant metabolic breakdown of metaraminol. These findings indicate that enzymatic inactivation is not a primary route of elimination for this compound. Further evidence of its metabolic stability comes from studies with human liver microsomes. In these experiments, the disappearance of metaraminol after a one-hour incubation was only 15% in the absence of organic solvents, which can sometimes create experimental artifacts. bioivt.com
| Compound | Incubation Time | Disappearance (%) | Conclusion |
|---|---|---|---|
| Metaraminol | 1 hour | 15% | Demonstrates high metabolic stability in a key in vitro model of hepatic metabolism. bioivt.com |
Consistent with its high metabolic stability, studies in animal models have generally failed to identify significant quantities of biotransformation products of metaraminol. For instance, research conducted in horses involving the incubation of metaraminol with liver microsomal preparations did not reveal any apparent metabolites. Furthermore, analysis of urine samples from horses administered metaraminol did not detect any exogenous compounds other than the parent drug. This suggests that in this particular animal model, metaraminol is primarily excreted unchanged. While the metabolic profile may vary slightly between species, the collective evidence from preclinical studies points towards a very limited extent of biotransformation for metaraminol hydrochloride.
Comparative Pharmacokinetic Profiles with Endogenous Catecholamines (e.g., longer blood half-life compared to norepinephrine)
The pharmacokinetic profile of metaraminol differs significantly from that of endogenous catecholamines like norepinephrine, primarily due to its resistance to enzymatic degradation. This results in a considerably longer duration of action and a longer blood half-life for metaraminol. researchgate.net
In rats, metaraminol exhibits a biphasic elimination pattern. The initial distribution half-life is relatively rapid, at approximately 48 minutes. nih.gov However, this is followed by a much slower redistribution phase, with a half-life of 5 to 6 hours, as the drug is gradually released from its storage sites in the catecholamine vesicles. nih.gov In contrast, norepinephrine has a very short half-life, typically in the range of a few minutes, due to its rapid uptake and metabolism.
A study in a miniature pig model of septic shock found that a continuous infusion of metaraminol had a similar pressor effect to norepinephrine, but at a different dose ratio, further highlighting their distinct potencies and likely differing pharmacokinetic behaviors. nih.gov While direct comparative pharmacokinetic data in the same animal model is limited, the available evidence consistently demonstrates the prolonged persistence of metaraminol in the body compared to the fleeting presence of endogenous catecholamines.
| Parameter | Metaraminol | Norepinephrine | Animal Model | Key Difference |
|---|---|---|---|---|
| Distribution Half-Life (t½α) | ~48 minutes | Not typically reported due to rapid elimination | Rat nih.gov | Metaraminol has a significantly longer half-life due to its resistance to metabolism and storage in vesicles. |
| Redistribution Half-Life (t½β) | 5-6 hours | Very short (minutes) | Rat nih.gov | |
| Metabolism | Resistant to MAO and COMT frontiersin.org | Rapidly metabolized by MAO and COMT | General finding | Fundamental difference in elimination pathways. |
| Volume of Distribution (Vd) | ~4 L/kg | - | Animal models frontiersin.org | Metaraminol's large Vd reflects extensive tissue uptake. |
In Vitro and Ex Vivo Pharmacological Characterization of Metaraminol Hydrochloride
Receptor Binding Affinity and Selectivity Studies
Metaraminol (B1676334) hydrochloride directly interacts with adrenergic receptors, though its primary clinical effects are often attributed to its indirect actions. Binding studies have focused on quantifying its affinity for α- and β-adrenergic receptor subtypes.
Research has shown that metaraminol is a direct α1-adrenergic receptor agonist. derangedphysiology.comderangedphysiology.com Its phenolic hydroxyl group is understood to enhance its binding to α1-receptors. litfl.com In microsomes prepared from rabbit aorta, metaraminol was found to bind to two distinct classes of α1-adrenergic sites labeled by the antagonist [3H]prazosin. nih.gov This suggests a complex interaction with the α1-receptor, possibly indicating the existence of receptor subtypes or different affinity states. The binding affinities for these high- and low-affinity sites have been quantified. nih.gov
In addition to its primary effects on α1-receptors, metaraminol is also described as having a mild or low-potency direct agonist effect on β1-adrenergic receptors. derangedphysiology.com This β1-agonist activity is generally considered weak and may only manifest at higher concentrations. derangedphysiology.com For instance, in isolated rat hearts, increased contractility, suggestive of a β1-agonist effect, was observed with doses that would be considered exceptionally high in a clinical context. derangedphysiology.com
The following table summarizes the binding characteristics of Metaraminol at α1-adrenergic receptor sites identified in rabbit aorta microsomes. nih.gov
| Receptor Site | Binding Affinity Constant | Value (μM) |
|---|---|---|
| High-Affinity α1-Adrenergic Site (KH) | Dissociation Constant | 0.41 ± 0.12 |
| Low-Affinity α1-Adrenergic Site (KL) | Dissociation Constant | 39.1 ± 7.1 |
Cellular Signaling Pathway Modulation
The cellular effects of metaraminol are dictated by the signaling pathways coupled to the receptors it activates, both directly and indirectly.
The direct agonism of metaraminol at α1-adrenergic receptors triggers a well-defined signaling cascade. Alpha-1 receptors are G-protein coupled receptors (GPCRs) that couple to Gq proteins. litfl.comcusabio.com Activation of the Gq protein stimulates the enzyme phospholipase C. litfl.com This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium from storage in the endoplasmic reticulum, leading to an increase in cytosolic calcium concentration, which in turn mediates cellular responses like smooth muscle contraction. litfl.com
Metaraminol's influence on the adenyl cyclase/cyclic AMP (cAMP) pathway is primarily indirect, resulting from the release of endogenous norepinephrine (B1679862). derangedphysiology.com Norepinephrine acts on both α2- and β-adrenergic receptors, which have opposing effects on adenyl cyclase activity.
β-Adrenergic Receptors (β1 and β2): These receptors are coupled to stimulatory G-proteins (Gs). When activated by the norepinephrine released by metaraminol, Gs activates adenyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.govmdpi.com Increased cAMP levels then activate Protein Kinase A (PKA), leading to various cellular effects, such as increased cardiac contractility. nih.gov
α2-Adrenergic Receptors: These receptors are coupled to inhibitory G-proteins (Gi). Activation of Gi by norepinephrine inhibits adenyl cyclase, leading to a decrease in cAMP production. cusabio.com
Therefore, the net effect of metaraminol on cAMP levels within a specific tissue is a complex interplay determined by the local concentration of released norepinephrine and the relative expression and sensitivity of β- and α2-adrenergic receptors.
Neurotransmitter Release and Reuptake Modulation in Isolated Tissues and Cells
A predominant mechanism of action for metaraminol is its indirect sympathomimetic effect, where it modulates the release and reuptake of norepinephrine at sympathetic nerve endings. derangedphysiology.comacpjournals.org Metaraminol is characterized as a "false neurotransmitter." derangedphysiology.comresearchgate.net
This process involves several key steps:
Uptake into the Neuron: Metaraminol is transported into the presynaptic nerve terminal.
Vesicular Sequestration: Inside the neuron, metaraminol is recognized and taken up by the vesicular monoamine transporter (VMAT). derangedphysiology.com
Displacement of Norepinephrine: Within the synaptic vesicles, metaraminol displaces norepinephrine from its storage sites. derangedphysiology.comderangedphysiology.com This leads to an increase in the concentration of norepinephrine in the neuronal cytoplasm and its subsequent release into the synaptic cleft. derangedphysiology.com
The released norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. derangedphysiology.com This indirect action is considered the main contributor to metaraminol's hemodynamic effects. derangedphysiology.comacpjournals.org Studies have demonstrated that the pressor response to metaraminol is significantly diminished in tissues depleted of norepinephrine, supporting the critical role of this indirect mechanism. derangedphysiology.com Sustained use of metaraminol can lead to the depletion of these norepinephrine stores, which may contribute to tachyphylaxis, a rapid decrease in response to the drug. derangedphysiology.com Additionally, some evidence suggests that metaraminol can inhibit the re-uptake of norepinephrine by the neuronal membrane transport mechanism. karger.com
Vascular Reactivity Assessments in Isolated Vascular Preparations
Ex vivo studies using isolated vascular tissues have been instrumental in characterizing the direct effects of metaraminol on blood vessels. These assessments provide insights into the drug's interaction with vascular smooth muscle receptors independent of systemic physiological reflexes.
In studies utilizing isolated rabbit aortic rings, metaraminol demonstrated a complex interaction with α1-receptors. nih.gov The dose-response curve for vasoconstriction induced by metaraminol was observed to be non-parallel to the curves produced by other adrenergic agonists such as epinephrine, norepinephrine, and phenylephrine (B352888). nih.gov This finding suggests that metaraminol's mechanism of activating the receptor may differ from that of endogenous catecholamines.
Furthermore, when a portion of the α-receptors in the aortic rings were irreversibly inactivated with phenoxybenzamine, the relationship between receptor occupancy and functional response for metaraminol was biphasic. nih.gov This contrasts with the monophasic relationship observed for other agonists and supports the binding data indicating that metaraminol interacts with more than one class of α1-receptor site or induces a unique conformational change in the receptor. nih.gov These findings from isolated vascular preparations highlight the distinct nature of metaraminol's direct vasoconstrictor properties at the receptor level.
Pre Clinical Pharmacological Investigations of Metaraminol Hydrochloride
Cardiovascular System Research in Animal Models
Metaraminol (B1676334) hydrochloride exerts significant hemodynamic effects, primarily characterized by a potent increase in blood pressure. This is achieved through both direct and indirect sympathomimetic actions. The principal mechanism involves the stimulation of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance (SVR) nih.govderangedphysiology.com. Furthermore, metaraminol acts as an indirect-acting sympathomimetic by displacing norepinephrine (B1679862) from storage vesicles in adrenergic neurons, which then acts on its receptors to further enhance the vasoconstrictive effect derangedphysiology.com.
In canine models, this pronounced vasoconstriction consistently leads to a significant elevation in mean arterial pressure (MAP). Early research in dogs subjected to hemorrhagic hypotension demonstrated the compound's efficacy in restoring arterial pressure nih.gov. Studies have shown that metaraminol elevates systolic, diastolic, and mean arterial pressures nih.gov.
The effect of metaraminol on cardiac output (CO) is more variable and is often reported as either unchanged or slightly decreased nih.govderangedphysiology.com. This is understood as a consequence of two opposing actions: a potential mild direct positive inotropic effect on the heart, and a significant increase in afterload due to peripheral vasoconstriction. The increased afterload can impede ventricular ejection, thereby potentially reducing stroke volume and cardiac output. Additionally, a compensatory reflex bradycardia can further contribute to a decrease in cardiac output derangedphysiology.com. In a study on dogs where severe circulatory depression was induced by positive pressure breathing, metaraminol was observed to elevate the lowered cardiac output and arterial pressure ahajournals.org. However, in a scoping review of animal studies on acute pulmonary thromboembolism, one study noted that metaraminol had no effect on cardiac output nih.gov.
Coronary blood flow is generally reported to increase following metaraminol administration nih.govderangedphysiology.com. This enhancement is not due to direct coronary vasodilation but is an indirect consequence of the elevated diastolic blood pressure and the reflex slowing of the heart rate, which increases the time for diastolic coronary perfusion nih.gov.
The table below summarizes the primary hemodynamic effects observed in animal models.
| Hemodynamic Parameter | Observed Effect | Primary Mechanism |
| Mean Arterial Pressure (MAP) | Increased | α1-adrenergic receptor agonism; norepinephrine release causing peripheral vasoconstriction. |
| Cardiac Output (CO) | Unchanged or Decreased | Increased afterload and reflex bradycardia counteracting any mild positive inotropic effect. |
| Systemic Vascular Resistance (SVR) | Increased | Vasoconstriction of peripheral blood vessels. |
| Coronary Blood Flow | Increased | Indirect effect of elevated diastolic pressure and increased diastolic perfusion time. |
Metaraminol hydrochloride demonstrates a positive inotropic effect on the myocardium, although this is generally considered milder than its potent vasoconstrictor action nih.gov. Preclinical investigations have sought to determine whether this increase in myocardial contractility is a direct effect on the heart muscle or secondary to other hemodynamic changes.
Research utilizing isolated rat hearts, perfused using the Langendorff technique, has provided key insights. These studies were designed to assess contractility while maintaining a constant coronary perfusion pressure and heart rate, thereby isolating the direct effects of the drug on the myocardium. The findings concluded that metaraminol has a direct stimulating effect on the heart muscle, leading to an increase in the force of contraction derangedphysiology.com. This inotropic response was found to be comparable to that of nor-epinephrine derangedphysiology.com.
The table below outlines the findings from myocardial contractility studies.
| Animal Model | Preparation | Key Finding |
| Rat | Isolated Perfused Heart | Demonstrated a direct positive inotropic effect, increasing myocardial contractility at a constant heart rate and perfusion pressure. |
| Dog | In vivo | Administration was associated with improved myocardial contractility and ventricular function. |
Preclinical and in vitro studies indicate that this compound exerts a constrictive effect on the pulmonary vasculature, leading to an increase in pulmonary vascular resistance (PVR) and pulmonary artery pressure. This effect is consistent with its mechanism of action as an α-adrenergic agonist.
In vitro studies using isolated human pulmonary artery segments have shown that metaraminol, along with other sympathomimetics like norepinephrine and phenylephrine (B352888), causes concentration-dependent vasoconstriction researchgate.net. These findings in human tissues are consistent with results from various animal studies researchgate.net. The activation of α-adrenergic receptors in the smooth muscle of the pulmonary arteries mediates this constrictive response.
This effect may be clinically relevant in conditions where pre-existing pulmonary hypertension is a concern researchgate.net. Research has recorded marginally higher mean pulmonary artery pressure and pulmonary vascular resistance index following the initiation of metaraminol therapy researchgate.net. Due to these effects, the use of potent α1-adrenoceptor agonists is often considered with caution in the context of pulmonary hypertension oup.com.
The administration of metaraminol often results in a variable effect on heart rate, with a common observation being reflex bradycardia nih.govderangedphysiology.com. This phenomenon is not a direct effect of the drug on cardiac pacemaker cells but rather a compensatory physiological reflex.
The mechanism is initiated by the potent vasoconstrictor action of metaraminol, which leads to a rapid and significant increase in mean arterial pressure derangedphysiology.com. This rise in blood pressure is detected by baroreceptors located in the aortic arch and carotid sinuses. In response to the increased arterial stretch, these baroreceptors increase their firing rate, sending signals to the cardiovascular control center in the brainstem.
This afferent signaling results in an increase in parasympathetic (vagal) efferent activity to the heart and a decrease in sympathetic outflow. The heightened vagal tone is the primary driver of the decreased heart rate, or bradycardia ahajournals.org. Studies in anesthetized dogs have demonstrated this mechanism; the reflex bradycardia observed with metaraminol administration was effectively abolished in dogs that had undergone vagotomy, confirming the critical role of the vagus nerve in mediating this response ahajournals.org.
Neurological System Research in Animal Models
Preclinical investigations focusing on the direct effects of this compound on cognitive function, particularly in animal models of learning and memory such as the shock avoidance test, are not prominent in the available scientific literature. Behavioral paradigms like the passive avoidance test are widely used to assess the impact of pharmacological agents on memory, often using substances like scopolamine (B1681570) or diazepam to induce amnesia in rats and mice nih.govnih.govdoaj.org. While these tests are standard for evaluating potential cognitive enhancers creative-biolabs.comscantox.comneurofit.com, a review of published research indicates that this compound has not been a primary subject of such investigations.
Central Nervous System Interaction Profiles (e.g., comparative lack of CNS stimulant effects)
Pre-clinical investigations indicate that this compound has limited direct interaction with the central nervous system (CNS), particularly when compared to other sympathomimetic amines like ephedrine (B3423809). The primary mechanism of metaraminol involves peripheral vasoconstriction through direct alpha-1 adrenergic receptor agonism and indirect action by stimulating the release of norepinephrine from nerve terminals. derangedphysiology.com This peripheral action contrasts with agents known for more significant CNS stimulant effects.
In comparative profiles, ephedrine is characterized as a CNS stimulant that increases cerebral blood flow. jennysjamjar.com.au Metaraminol, conversely, is associated with a decrease in cerebral blood flow, a physiological consequence of its potent vasoconstrictive properties. jennysjamjar.com.au Its pharmacological action is not primarily mediated by crossing the blood-brain barrier to engage CNS receptors in a manner that would produce stimulant effects such as alertness or euphoria. The clinical effects of metaraminol are therefore predominantly the result of systemic norepinephrine release and direct action on peripheral blood vessels. derangedphysiology.com
Comparative Efficacy and Potency Studies in Animal Models
In pre-clinical animal models, metaraminol has demonstrated comparable efficacy to norepinephrine in providing hemodynamic support, particularly in states of shock. A significant randomized controlled study in a miniature pig model of septic shock induced by fecal peritonitis directly compared the two vasopressors. The objective was to restore and maintain a mean arterial pressure (MAP) of ≥ 65 mmHg for a three-hour period.
The study found no significant difference in key hemodynamic parameters between the metaraminol and norepinephrine treatment groups. researchgate.net Both agents were effective in maintaining the target MAP. Furthermore, the effects on cardiac output (CO) and central venous pressure (CVP) showed no difference between the two drugs. researchgate.net A notable finding was that while shock induced a significant increase in heart rate, the use of metaraminol observably alleviated this tachycardia. researchgate.net Based on propensity score matching, the study established a dose equivalence ratio of approximately 6:1 for metaraminol to norepinephrine (μg·kg-1·min-1) to achieve a similar MAP. researchgate.net
| Parameter | Metaraminol Group | Norepinephrine Group | Key Finding |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Maintained ≥ 65 mmHg | Maintained ≥ 65 mmHg | No significant difference; similar pressor effect. researchgate.net |
| Heart Rate (HR) | Alleviated shock-induced tachycardia | - | Metaraminol did not increase heart rate compared to norepinephrine. researchgate.net |
| Cardiac Output (CO) | No significant change | No significant change | No significant difference between the two drugs. researchgate.net |
| Central Venous Pressure (CVP) | No significant change | No significant change | No significant difference between the two drugs. researchgate.net |
| Dose Equivalence Ratio (Metaraminol:Norepinephrine) | Approximately 6:1 | Ratio calculated to achieve comparable MAP. researchgate.net |
Metaraminol and ephedrine are both sympathomimetic amines that exert part of their effect indirectly by causing the release of norepinephrine from nerve terminals. wordpress.com However, a key distinction observed in pharmacological studies is their differing propensity to induce tachyphylaxis, which is a rapid decrease in response to repeated doses.
Tachyphylaxis with indirect-acting sympathomimetics is thought to occur due to the depletion of norepinephrine from storage vesicles; with sustained use, there is less norepinephrine available for release, diminishing the drug's effect. derangedphysiology.comwordpress.com Pre-clinical and clinical observations suggest that ephedrine is more susceptible to this phenomenon than metaraminol. derangedphysiology.comwordpress.com While the mechanism for metaraminol also involves norepinephrine displacement, it appears less likely to exhaust these stores rapidly, allowing for a more sustained vasopressor response with repeated administration. derangedphysiology.com This difference is a crucial point of contrast in their pharmacological profiles.
The effects of vasopressors on uterine perfusion and fetal outcomes have been a subject of significant pre-clinical investigation, historically using pregnant ewe models. These studies are critical for understanding potential impacts during obstetric anesthesia.
A foundational study by Ralston et al. (1974) evaluated the effects of equipotent doses of metaraminol, ephedrine, mephentermine, and methoxamine (B1676408) on uterine blood flow in pregnant ewes. washington.edutermedia.pl Such animal studies have historically guided the choice of vasopressors in obstetrics, with ephedrine often being favored based on findings that it caused less reduction in uterine blood flow compared to pure α-agonists. washington.edutermedia.pl
More specific in-vitro studies on ovine uterine arteries have further elucidated the comparative effects. One such study found that both metaraminol and ephedrine caused concentration-dependent constriction of uterine arterial rings from pregnant and nonpregnant ewes. nih.gov However, pregnancy was observed to reduce the maximum constriction from ephedrine more than it did from metaraminol. nih.gov Furthermore, when the effects of the endogenous vasodilator nitric oxide were blocked, ephedrine-induced constriction in uterine arteries from pregnant animals increased more significantly than that of metaraminol. nih.gov This suggests that ephedrine's effect on uterine vasculature is more modulated by pregnancy-related changes (like increased nitric oxide release) than metaraminol's effect, which appears to be a more direct and consistent vasoconstriction. nih.gov In another animal study, metaraminol showed advantages over pure alpha-1 adrenergic agonists in its ability to correct fetal deterioration. researchgate.net
Advanced Analytical and Bioanalytical Methodologies for Metaraminol Hydrochloride Research
Chromatographic Techniques for Purity and Content Determination
Chromatography is a cornerstone for the quality assessment of Metaraminol (B1676334), providing powerful tools for separating the active ingredient from related substances and its stereoisomers.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely applied method for the simultaneous determination of content and related substances in Metaraminol bitartrate (B1229483) raw material and its injectable formulations. A validated RP-HPLC method has been established to ensure the quality and purity of the drug product. derangedphysiology.com This method is designed to be simple, rapid, and accurate for routine quality control. derangedphysiology.com
The chromatographic separation is typically achieved on a C18 column. derangedphysiology.com Key parameters for one such validated method include a mobile phase consisting of a methanol (B129727) and aqueous sodium hexanesulfonate solution, adjusted to an acidic pH. derangedphysiology.com Different wavelengths are used for the detection of related substances (220 nm) versus the determination of content (272 nm) to optimize sensitivity and accuracy for each task. derangedphysiology.com The method demonstrates good linearity over a specified concentration range and has a low limit of detection, confirming its sensitivity. derangedphysiology.com In addition to standard impurity profiling, advanced techniques like two-dimensional HPLC coupled with mass spectrometry (2D HPLC-Q/TOF-MS) can be employed to separate and characterize novel impurities, such as the amidation product of metaraminol and tartaric acid. scielo.br
| Parameter | Condition |
|---|---|
| Stationary Phase | Phenomenex Gemini C18 column (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol : 0.03% Sodium Hexanesulfonate (pH 3.0) (20:80) |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm (Related Substances), 272 nm (Content) |
| Linear Range | 12.5-75.0 µg·mL⁻¹ |
| Limit of Detection (Related Substance) | 0.6 ng |
| Average Recovery | 100.5% - 101.2% |
Metaraminol, chemically known as meta-hydroxyphenylpropanolamine (MHPA), has two chiral centers, resulting in four possible stereoisomers. Since different stereoisomers can have distinct pharmacological activities, determining the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this purpose.
Direct chiral separation can be achieved using a chiral stationary phase (CSP). For instance, a Crownpak CR (+) chiral column has been successfully used to resolve the four stereoisomers of Metaraminol. nih.gov The separation relies on the differential formation of diastereomeric complexes between the enantiomers and the chiral crown ether of the stationary phase. nih.gov An acidic mobile phase, such as aqueous perchloric acid, is employed to facilitate this interaction and achieve separation. nih.gov Another approach involves a bonded chiral chromatographic column with amylose-tris(3,5-dimethylphenylcarbamate) as the filler, using a mobile phase of n-hexane, anhydrous ethanol (B145695), and isopropylamine (B41738). gpatindia.com These methods allow for the quantification of the desired (1R,2S)-stereoisomer and its potential enantiomeric and diastereomeric impurities. nih.govgpatindia.com
| System Component | Example 1 nih.gov | Example 2 gpatindia.com |
|---|---|---|
| Chiral Stationary Phase | Crownpak CR (+) | Amylose-tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel |
| Mobile Phase | 113 mM aqueous perchloric acid | n-hexane : anhydrous ethanol : isopropylamine (60-95 : 5-30 : 0.05-0.5) |
| Detection Wavelength | Not Specified | 210–255 nm (220 nm preferred) |
| Column Temperature | Not Specified | 15–45 °C (30 °C preferred) |
Spectrometric Techniques for Detection and Identification
Mass spectrometry, often coupled with a chromatographic inlet, provides high sensitivity and specificity for the detection and identification of Metaraminol, particularly in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique for the detection of Metaraminol in biological samples, such as equine urine, for doping control in horse racing. researchgate.netunimelb.edu.au Due to Metaraminol's low volatility and polar nature, derivatization is required prior to GC analysis. An effective approach is an extractive acetylation method, which shows good recovery (>90%) from aqueous samples, a significant improvement over routine basic extraction techniques that yield poor recovery (<50%). researchgate.netunimelb.edu.au
Following administration to horses, urine samples are extracted and analyzed by GC-MS in both full-scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis. researchgate.netunimelb.edu.au This methodology allows for the detection of Metaraminol for up to 24 hours post-administration, depending on the dose. researchgate.netunimelb.edu.au The use of an internal standard, such as Norphenylephrine, aids in accurate quantification. researchgate.net
| Parameter | Finding |
|---|---|
| Extraction Method | Extractive acetylation procedure |
| Extraction Recovery | > 90% |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standard | Norphenylephrine |
| Time to Max Concentration | 1 to 2 hours post-administration |
| Detection Window (0.23 mg/kg dose) | Up to 24 hours post-administration |
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. When coupled with amperometric detection (AD), it becomes a highly sensitive method for the analysis of electrochemically active compounds like Metaraminol and other adrenergic drugs. wikipedia.org A CE-AD method has been developed for the simultaneous determination of Metaraminol bitartrate, phenylephrine (B352888) hydrochloride, and isoprenaline hydrochloride. wikipedia.org
Separation is achieved by applying a high voltage across a capillary filled with a buffer solution, such as a borate (B1201080) buffer at an alkaline pH. wikipedia.org The analytes are detected as they pass a working electrode held at a specific potential (e.g., +0.950 V vs. Ag/AgCl). wikipedia.org This technique provides good linear relationships over the micromolar concentration range and low detection limits, making it suitable for the analysis of injection drug formulations. wikipedia.org
| Parameter | Condition / Value |
|---|---|
| Technique | Capillary Electrophoresis with Amperometric Detection (CE-AD) |
| Separation Buffer | 50 mmol/L borate buffer (pH 10.00) |
| Applied Voltage | 18 kV |
| Detection Potential | +0.950 V (vs. Ag/AgCl) |
| Separation Time | < 18 minutes |
| Linear Range | 2-100 µmol/L |
| Limit of Detection (MR) | 0.8 µmol/L |
Physicochemical Characterization for Pharmaceutical Development Research
Physicochemical characterization is a critical component of early-stage pharmaceutical development, providing essential data that influences formulation design, stability, and bioavailability. Key properties for Metaraminol hydrochloride and its related salts include solubility, pKa, partition coefficient (log P), and physical stability.
Metaraminol bitartrate is described as a white, crystalline powder. drugs.com It is freely soluble in water and slightly soluble in alcohol. drugs.com The high water solubility is advantageous for developing aqueous parenteral formulations. The pKa of Metaraminol is approximately 8.6-8.79, indicating it is a weak base. derangedphysiology.comlitfl.com The partition coefficient (log P) is a measure of lipophilicity; the experimental log P for Metaraminol is -0.27, indicating its hydrophilic nature. wikipedia.org
Stability studies are crucial to determine appropriate storage conditions and shelf-life. Studies on Metaraminol diluted in sodium chloride 0.9% and stored in pre-filled syringes have shown that the solution is stable for up to 378 days when stored at either room temperature or under refrigeration, retaining at least 95% of its initial concentration. researchgate.net Solid-state characterization techniques, such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC), are used to investigate the crystal structure and thermal properties of the drug substance, which can impact its stability and processing.
| Property | Value / Description | Reference |
|---|---|---|
| Physical Form (Bitartrate salt) | White, crystalline powder | drugs.com |
| Solubility (Bitartrate salt) | Freely soluble in water, slightly soluble in alcohol | drugs.com |
| pKa | ~8.6 - 8.79 | derangedphysiology.comlitfl.com |
| Log P (experimental) | -0.27 | wikipedia.org |
| Molecular Formula (HCl salt) | C₉H₁₄ClNO₂ | medkoo.com |
| Molecular Weight (HCl salt) | 203.67 g/mol | medkoo.com |
| Stability in 0.9% NaCl Solution | Stable for at least 378 days at room temperature or refrigerated | researchgate.net |
Solubility Studies in Diverse Solvents (e.g., water, ethanol, 1-octanol)
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its formulation, bioavailability, and absorption. For this compound, understanding its solubility profile in various solvents is fundamental for developing stable and effective pharmaceutical dosage forms. Solvents such as water, ethanol, and 1-octanol (B28484) are commonly used in these studies to simulate physiological environments and predict the compound's behavior in both aqueous and lipid phases.
Water is the primary solvent for assessing solubility for parenteral formulations. Ethanol is often included in formulations as a co-solvent to improve the solubility of poorly water-soluble drugs. 1-octanol is used to determine the lipophilicity of a compound, which is a key indicator of its ability to cross biological membranes. The experimental log P (octanol-water partition coefficient) of metaraminol is reported as -0.27, indicating its hydrophilic nature. wikipedia.org
Table 1: Solubility Profile of this compound
| Solvent | Solubility Description | Relevance in Pharmaceutical Research |
| Water | Excellent solubility | Essential for developing aqueous-based intravenous formulations. |
| Ethanol | Data not specified; miscible with 1-octanol. nih.gov | Used as a potential co-solvent in liquid formulations to enhance stability or solubilize other components. |
| 1-Octanol | Data not specified; used for lipophilicity assessment. researchgate.net | Helps in predicting the drug's absorption and distribution characteristics by modeling its behavior in lipid environments. |
Dissociation Constants (pKa) Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weakly basic compound like Metaraminol, the pKa value indicates the pH at which the compound exists in equal proportions of its ionized and non-ionized forms. This parameter is crucial as it affects the drug's solubility, absorption, distribution, and receptor binding. indexcopernicus.com The reported pKa for Metaraminol is approximately 8.6, indicating it is a weak base. litfl.com
Several analytical methods are available for the determination of pKa values, with potentiometric titration being one of the most common and accurate techniques. medwinpublishers.comdergipark.org.tr This method involves the gradual titration of a drug solution with an acid or base while monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa. dergipark.org.trwho.int Another common technique is UV-Vis spectrophotometry, which is applicable if the ionized and non-ionized forms of the compound have different absorption spectra. scielo.br
Table 2: Methodologies for pKa Determination
| Method | Principle | Applicability to this compound |
| Potentiometric Titration | Measures the change in pH of a solution upon the addition of a titrant. The pKa is determined from the inflection point of the titration curve. scielo.br | Highly suitable due to its accuracy and the presence of an ionizable amino group in Metaraminol's structure. |
| UV-Vis Spectrophotometry | Measures the difference in absorbance between the ionized and non-ionized forms of the drug across a range of pH values. scielo.br | Applicable if the protonated and deprotonated forms of Metaraminol exhibit distinct UV-Vis spectra. |
| Capillary Electrophoresis | Separates molecules based on their charge and size in an electric field. The mobility of the analyte changes with pH, allowing for pKa calculation. medwinpublishers.com | A fast, high-throughput method that could be applied for pKa determination. |
Thermal Analysis (e.g., Differential Scanning Calorimetry for glass-transition temperature, melting temperature, enthalpy of fusion)
Thermal analysis techniques are indispensable in the solid-state characterization of pharmaceuticals. Differential Scanning Calorimetry (DSC) is a powerful tool used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.com For this compound, DSC can provide critical information regarding its purity, polymorphism, melting point, and compatibility with excipients. nih.govnih.gov
A typical DSC analysis involves heating a small sample at a constant rate and measuring the difference in heat flow between the sample and a reference. tainstruments.com The resulting thermogram can reveal endothermic events, such as melting or glass transitions, and exothermic events, like crystallization or decomposition. mdpi.com The melting temperature (Tm) is identified as the onset of the melting peak, and the area under this peak corresponds to the enthalpy of fusion (ΔHfus), which can be used to assess crystallinity and purity. netzsch.commdpi.com The glass transition temperature (Tg) is observed as a stepwise change in the baseline and is characteristic of amorphous materials. mdpi.com
Modulated DSC (mDSC) is an advanced technique that can separate overlapping thermal events, providing clearer insights into complex transitions. researchgate.netnih.gov
Table 3: Information Obtained from Differential Scanning Calorimetry (DSC)
| Parameter | Description | Significance for this compound Research |
| Melting Temperature (Tm) | The temperature at which the crystalline solid transitions to a liquid state. netzsch.com | A key indicator of purity. A sharp melting peak suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the solid. It is proportional to the sample's crystallinity. netzsch.com | Useful for quantifying the degree of crystallinity and detecting polymorphic forms. |
| Glass-Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. tainstruments.com | Important for assessing the stability of any amorphous content, which can impact the drug's solubility and dissolution rate. |
| Polymorphism | The ability of a solid to exist in multiple crystalline forms. Different polymorphs can have different melting points and solubilities. tainstruments.com | DSC is a primary screening tool for identifying and characterizing different polymorphic forms of the API. |
| Drug-Excipient Compatibility | Shifts in the melting peak or the appearance of new peaks in a mixture of the drug and an excipient can indicate potential interactions. researchgate.net | Crucial for preformulation studies to ensure the stability and efficacy of the final drug product. |
Sample Preparation and Extraction Method Development (e.g., extractive acetylation for biological matrices)
The accurate quantification of drugs like this compound in biological matrices such as urine or plasma is essential for pharmacokinetic and toxicological studies. Sample preparation is a critical step to remove interfering substances and concentrate the analyte before analysis. researchgate.netnih.gov Given that Metaraminol is a phenethylamine (B48288) derivative, methods developed for similar compounds, such as amphetamines, are highly relevant. wikipedia.org
Extractive acetylation is a derivatization technique often employed in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). forensicresources.org This method serves a dual purpose: it extracts the analyte from the aqueous biological matrix into an organic solvent and simultaneously converts the polar functional groups (like the amine and hydroxyl groups in Metaraminol) into less polar acetyl derivatives. This derivatization improves the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and sensitivity during GC-MS analysis. nih.govnih.gov
The process typically involves adjusting the pH of the biological sample (e.g., urine) to an alkaline value to ensure the analyte is in its free base form. An organic extraction solvent containing an acetylating agent, such as acetic anhydride, is then added. forensicresources.orgunibo.it After vigorous mixing and phase separation, the organic layer containing the acetylated derivative is collected, concentrated, and injected into the GC-MS system for analysis. koreascience.kr This in-situ derivatization simplifies the sample preparation workflow. nih.gov
Theoretical and Computational Pharmacology of Metaraminol Hydrochloride
Molecular Modeling of Adrenergic Receptor Interactions (e.g., alpha-1 adrenergic receptor binding)
Molecular modeling techniques, such as molecular docking, are invaluable for visualizing and quantifying the interaction between a ligand like metaraminol (B1676334) and its target receptors. researchgate.net Metaraminol primarily acts as an agonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in vasoconstriction. litfl.com
Computational docking simulations can predict the binding orientation and affinity of metaraminol within the α1-adrenergic receptor's binding pocket. These models suggest that the binding is stabilized by a series of key molecular interactions:
Ionic Bonding: The protonated amine group of metaraminol is predicted to form a crucial ionic bond with the carboxylate side chain of a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. This interaction is a hallmark of aminergic GPCRs.
Hydrogen Bonding: The hydroxyl groups on both the phenyl ring and the β-carbon of the ethylamine (B1201723) side chain of metaraminol are likely to act as hydrogen bond donors and acceptors. litfl.com They can form hydrogen bonds with serine residues in transmembrane helix 5 (TM5), further anchoring the ligand in the binding site. plos.org
Aromatic Interactions: The phenyl ring of metaraminol can engage in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine or tyrosine, located in transmembrane helices 6 (TM6) and 7 (TM7).
These interactions collectively contribute to the binding affinity and selectivity of metaraminol for the α1-adrenergic receptor.
Table 1: Predicted Molecular Interactions between Metaraminol and the α1-Adrenergic Receptor
| Metaraminol Moiety | Type of Interaction | Potential Interacting Receptor Residue(s) | Transmembrane Helix (TM) |
|---|---|---|---|
| Protonated Amine | Ionic Bond | Aspartate (Asp) | TM3 |
| β-Hydroxyl Group | Hydrogen Bond | Serine (Ser) | TM5 |
| m-Hydroxyl Group | Hydrogen Bond | Serine (Ser) | TM5 |
| Phenyl Ring | Aromatic (π-π stacking) / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr) | TM6, TM7 |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Metaraminol and Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me For metaraminol and its analogs, QSAR studies can elucidate the physicochemical properties that are critical for their sympathomimetic activity. nih.gov
A typical QSAR model for sympathomimetic amines would take the form of a mathematical equation: Biological Activity (log 1/C) = f(physicochemical properties) + error wikipedia.org
Where C is the concentration required to produce a defined biological response. The physicochemical properties, or descriptors, often include:
Lipophilicity (logP): This descriptor influences the compound's ability to cross cell membranes and access the receptor.
Electronic Properties (Hammett constants, pKa): These describe the electron-donating or -withdrawing nature of substituents on the phenyl ring and the ionization state of the amine, which are crucial for receptor binding.
Steric Parameters (Taft's constants, Molar Refractivity): These account for the size and shape of the molecule, which must be complementary to the receptor's binding site.
QSAR analyses of sympathomimetic amines have revealed several key structural features that influence their activity:
A hydroxyl group on the β-carbon of the side chain generally increases affinity. nih.gov
The presence of hydroxyl groups on the phenyl ring, particularly at the meta and para positions, is important for receptor binding.
Methylation on the α-carbon, as seen in metaraminol, can confer resistance to metabolism by monoamine oxidase (MAO), thereby prolonging its action. litfl.com
Table 2: Hypothetical QSAR Data for Metaraminol and Analogs
| Compound | logP | pKa | Molar Refractivity | Relative α1-Agonist Activity |
|---|---|---|---|---|
| Metaraminol | 0.5 | 9.2 | 45.5 | 1.0 |
| Analog A (No β-OH) | 0.8 | 9.3 | 43.0 | 0.4 |
| Analog B (No m-OH) | 0.7 | 9.1 | 44.0 | 0.6 |
| Analog C (No α-CH3) | 0.3 | 9.0 | 42.5 | 0.8 |
Computational Simulations of Pharmacodynamic and Pharmacokinetic Profiles
Computational simulations, particularly physiologically based pharmacokinetic (PBPK) modeling, can be used to predict the absorption, distribution, metabolism, and excretion (ADME) of metaraminol. wikipedia.org These models integrate physicochemical data with physiological parameters to simulate the drug's behavior in the body. wikipedia.org
Absorption: While not typically administered orally, computational models can predict the low oral bioavailability of metaraminol. litfl.com
Distribution: PBPK models can simulate the volume of distribution and the extent of protein binding. litfl.com Metaraminol has a reported protein binding of approximately 45%. litfl.com The models would also predict its inability to cross the blood-brain barrier. litfl.com
Metabolism: Metaraminol is not a substrate for catechol-O-methyltransferase (COMT) and is resistant to monoamine oxidase (MAO). derangedphysiology.com In silico metabolism prediction tools can identify potential metabolites formed by other enzymatic pathways, such as p-hydroxylation and N-demethylation by cytochrome P450 enzymes. slideshare.net
Excretion: The models can simulate the renal clearance of metaraminol and its metabolites.
Pharmacodynamic simulations can link the predicted plasma concentrations from PBPK models to the pharmacological effect, such as the increase in systemic vascular resistance and blood pressure. litfl.com These simulations can help in understanding the time course of action and the relationship between dose, exposure, and response. litfl.com
Table 3: Computationally Predicted Pharmacokinetic Parameters for Metaraminol
| Parameter | Predicted Value | Key Influencing Factors |
|---|---|---|
| Volume of Distribution (Vd) | ~4 L/kg | Lipophilicity, tissue binding |
| Plasma Protein Binding | ~45% | Hydrophobic and ionic interactions with plasma proteins |
| Clearance (CL) | Variable | Hepatic metabolism (CYP450), renal excretion |
| Elimination Half-life (t1/2) | 20-60 minutes | Clearance and Volume of Distribution |
Future Directions and Emerging Research Avenues for Metaraminol Hydrochloride
Further Elucidation of Molecular Mechanisms Underlying Tachyphylaxis and Norepinephrine (B1679862) Depletion
A well-documented clinical observation with prolonged or frequent use of metaraminol (B1676334) is the phenomenon of tachyphylaxis, a rapid decrease in drug response. oup.com The prevailing hypothesis centers on the depletion of norepinephrine stores within sympathetic nerve endings. nih.govcas.cz Metaraminol acts as a "false neurotransmitter," being taken up into presynaptic vesicles and displacing endogenous norepinephrine. oup.comnih.gov This release of norepinephrine is responsible for the majority of metaraminol's pressor effect. oup.commdpi.com
Future research must focus on quantifying the dynamics of this norepinephrine depletion. Investigating the rate of depletion versus re-synthesis in various tissues and under different physiological states (e.g., sepsis, anesthesia) is crucial. Advanced research could involve techniques to visualize and measure vesicular norepinephrine content in real-time in pre-clinical models. Furthermore, the molecular signaling pathways that govern the re-uptake and synthesis of norepinephrine following metaraminol-induced depletion are not fully understood. Elucidating these mechanisms could pave the way for strategies to mitigate tachyphylaxis, potentially by co-administering agents that support norepinephrine synthesis or by developing intermittent dosing strategies based on neuronal recovery rates. Studies from the 1960s and 1970s provided the foundational understanding that metaraminol's action is dependent on norepinephrine stores and that it can deplete these stores in the myocardium and other tissues. nih.govnih.govamericanpharmaceuticalreview.com Modern molecular techniques can now build upon this foundation to provide a more detailed picture.
Comprehensive Comparative Pharmacological Studies with Newer Vasopressors in Pre-clinical Models
While metaraminol is effective, newer vasopressors with more specific receptor profiles are now available. Comprehensive, head-to-head pharmacological studies in pre-clinical models are essential to delineate the relative benefits and drawbacks. A recent study in a miniature pig model of septic shock provided valuable comparative data between metaraminol and norepinephrine. google.comumich.edunih.gov The study found that metaraminol has a similar pressor effect to norepinephrine and does not significantly increase heart rate or worsen kidney injury in this model. google.comumich.edu
Future pre-clinical studies should expand on this work, comparing metaraminol with other vasopressors like phenylephrine (B352888), vasopressin, and angiotensin II in various shock models (e.g., hemorrhagic, cardiogenic). These studies should employ sophisticated monitoring to compare effects on systemic hemodynamics, regional microcirculation, and end-organ function.
Table 1: Comparative Effects of Metaraminol vs. Norepinephrine in a Septic Shock Pig Model
Data sourced from a study on a miniature pig model of septic shock. umich.edunih.gov
Investigation of Tissue-Specific Pharmacodynamic Responses beyond Systemic Effects
Metaraminol's systemic effect of increasing blood pressure is well-known, but its pharmacodynamic responses in specific tissue and organ beds require more detailed investigation. The drug causes a redistribution of blood flow away from splanchnic circulation and skeletal muscle. oup.comnih.gov Studies have also noted reduced renal and cerebral blood flow. organomation.comnih.gov In pregnant individuals, metaraminol can cause contraction of the uterus and reduce uterine artery blood flow, which has implications for fetal perfusion. organomation.com
Exploration of Novel Therapeutic Applications beyond Traditional Vasopressor Use (e.g., detailed CNS effects)
Emerging research and clinical observations suggest potential new applications for metaraminol beyond its traditional role in treating hypotension. One such application is in the treatment of priapism. pharmaron.com Its alpha-adrenergic agonist properties can induce contraction of the cavernous smooth muscle, leading to detumescence.
The effects of metaraminol on the central nervous system (CNS) are another area warranting deeper investigation. While it is known to decrease cerebral blood flow, its impact on intracranial pressure, cerebral oxygen consumption, and neuronal function is not well characterized. organomation.com In patients with neurological conditions such as traumatic brain injury or spinal cord injury, metaraminol is sometimes used to augment cerebral perfusion pressure. pharmaron.comnih.gov However, the evidence supporting this practice is limited. Future studies should explore the detailed CNS pharmacodynamics of metaraminol, potentially uncovering novel therapeutic strategies for managing cerebral hemodynamics in critically ill neurological patients.
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The detection and quantification of metaraminol and its metabolites in biological samples are crucial for pharmacokinetic studies and for monitoring its use in veterinary sports. Research has shown that routine extraction techniques can result in poor recovery of the compound. oup.com However, methods like extractive acetylation followed by gas chromatography-mass spectrometry (GC-MS) have demonstrated good recovery (>90%) from urine samples. oup.com
Future research should focus on developing even more sensitive and specific analytical methods. High-performance liquid chromatography (HPLC), particularly with chiral columns, is important for separating and detecting metaraminol's stereoisomers, which may have different pharmacological activities. google.comumich.edu The advancement of liquid chromatography-mass spectrometry (LC-MS/MS) offers the potential for highly sensitive and robust quantification of metaraminol and its metabolites at very low concentrations. nih.gov Developing these advanced techniques is essential for detailed metabolite profiling, which remains an under-explored area. Identifying the full spectrum of metaraminol's metabolites will provide a more complete understanding of its disposition and potential for drug-drug interactions.
Table 2: Analytical Techniques for Metaraminol Detection
Pharmacogenomic Research on Variability in Response in Animal Models
Significant interindividual variability in the response to sympathomimetic drugs is a common clinical challenge. This variability is likely influenced by genetic factors, particularly polymorphisms in the genes encoding adrenergic receptors and the enzymes involved in drug metabolism. mdpi.com For instance, genetic variations in the α1B-adrenergic receptor (ADRA1B) have been shown to affect vascular responses to the α1-agonist phenylephrine. nih.gov Similarly, polymorphisms in β1- and β2-adrenergic receptor genes can alter cardiovascular responses to both agonists and antagonists. nih.govpnas.org
Future pharmacogenomic research should focus specifically on metaraminol using animal models. By studying inbred strains of mice or rats with known genetic variations in adrenergic receptors or metabolic enzymes (like the cytochrome P450 family), researchers can directly link specific genotypes to variability in hemodynamic response. nih.govmdpi.com These studies could identify genetic markers that predict whether an animal (and by extension, a patient) will be a hyper- or hypo-responder to metaraminol. This line of inquiry is fundamental to the development of personalized medicine approaches for vasopressor therapy.
Research on Potential Drug-Drug Interactions at the Molecular and Receptor Level
Metaraminol is often administered to critically ill patients who are receiving multiple other medications, creating a high potential for drug-drug interactions. Understanding these interactions at a molecular and receptor level is crucial for safe and effective use.
Monoamine Oxidase Inhibitors (MAOIs): MAOIs inhibit the breakdown of norepinephrine. Since metaraminol's primary action is to release norepinephrine, co-administration with an MAOI can lead to a synergistic and potentially dangerous hypertensive crisis. nih.govmdpi.com The excess norepinephrine released by metaraminol cannot be effectively cleared, leading to an exaggerated pressor effect. mdpi.com
Tricyclic Antidepressants (TCAs): TCAs can also potentiate the effects of metaraminol. They block the reuptake of norepinephrine at the synapse, increasing its concentration and enhancing the effect of the norepinephrine released by metaraminol. nih.gov
Alpha-adrenergic blocking agents: These drugs directly antagonize the α1-receptors that both metaraminol and the released norepinephrine act upon. This results in a decreased pressor effect. pnas.orgresearchgate.net
Digitalis: The combination of digitalis and sympathomimetic amines like metaraminol can increase the risk of ectopic cardiac arrhythmias. nih.govpnas.orgresearchgate.net Both drug classes can increase myocardial irritability, and their concurrent use requires careful cardiac monitoring.
Other Sympathomimetics: Co-administration with other sympathomimetic agents can lead to additive effects on blood pressure and heart rate, increasing the risk of adverse cardiovascular events. mdpi.com
Future research should use in vitro receptor binding assays and cellular signaling studies to quantify the impact of these and other drugs on metaraminol's receptor interactions and downstream effects. Investigating these interactions at a fundamental level will provide a stronger scientific basis for clinical guidelines on co-administration.
Q & A
Q. What validated analytical methods exist for quantifying Metaraminol Hydrochloride in biological samples?
A capillary electrophoresis-amperometric detection (CE-AD) method has been developed for simultaneous determination of Metaraminol Bitartrate (MR) and related adrenergic drugs. Key parameters include optimized buffer pH (e.g., 9.2 for α1-adrenergic activity), separation voltage (12 kV), and injection time (10 s). Validation metrics include linear ranges (0.05–100 μg/mL), detection limits (0.01 μg/mL), and recovery rates (>95%) . Researchers should validate these parameters under their specific experimental conditions, such as matrix effects in plasma or tissue homogenates.
Q. What is the primary mechanism of action of this compound, and how can it be experimentally confirmed?
this compound is a selective α1-adrenergic receptor agonist, primarily used to treat hypotension. To confirm receptor selectivity, researchers can employ:
- Radioligand binding assays to measure affinity (Ki) for α1 vs. β-adrenergic receptors.
- Functional assays (e.g., isolated vascular tissue contractions) with receptor-specific antagonists (e.g., prazosin for α1) to block responses.
- Genetic knockout models or siRNA silencing of receptor subtypes to assess dependency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Emergency procedures: Immediate rinsing with water for skin/eye exposure (>15 minutes) and medical consultation if irritation persists.
- Ventilation: Use fume hoods to avoid inhalation risks, as systemic effects (e.g., hypertension) may occur even at low airborne concentrations .
Advanced Research Questions
Q. How can receptor subtype selectivity of this compound be systematically evaluated?
- Comparative binding assays: Use transfected cell lines expressing human α1A, α1B, and α1D subtypes to measure IC50 values.
- Functional selectivity: Assess second-messenger pathways (e.g., IP3 accumulation for α1 vs. cAMP for β receptors).
- In vivo models: Compare hemodynamic responses in α1-knockout mice vs. wild-type to isolate subtype-specific effects .
Q. How should researchers address contradictions in reported pharmacokinetic data for this compound?
Discrepancies in bioavailability or half-life may arise from:
Q. What experimental designs are optimal for studying this compound’s metabolic pathways?
- Stable isotope tracing: Use deuterated Metaraminol to track metabolites via LC-MS/MS in hepatic microsomes.
- Enzyme inhibition assays: Co-incubate with CYP2D6 inhibitors (e.g., quinidine) to identify primary metabolic enzymes.
- Urinary metabolite profiling: Collect timed urine samples post-administration in animal models to quantify renal excretion kinetics .
Q. How can researchers mitigate batch-to-batch variability in synthetic this compound?
- Quality control (QC): Implement NMR and HPLC purity checks (>98%) with reference standards.
- Crystallization optimization: Adjust solvent polarity (e.g., ethanol/water ratios) to enhance crystal uniformity.
- Stability studies: Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life criteria .
Methodological Considerations
Q. How to design a dose-response study for this compound’s pressor effects?
- Animal models: Use normotensive vs. hypotensive rats (e.g., hemorrhagic shock models) to assess efficacy thresholds.
- Dosing regimen: Administer escalating IV doses (0.1–10 mg/kg) with continuous blood pressure monitoring.
- Controls: Include saline and comparator agents (e.g., phenylephrine) to normalize inter-experiment variability .
Q. What statistical approaches are recommended for analyzing conflicting efficacy data across studies?
- Meta-analysis: Pool data from published studies using random-effects models to account for heterogeneity.
- Sensitivity analysis: Exclude outliers or studies with high risk of bias (e.g., small sample sizes).
- Multivariate regression: Adjust for covariates like age, baseline BP, and comorbidities .
Q. How to validate novel formulations of this compound for enhanced stability?
- Forced degradation studies: Expose to heat, light, and pH extremes (e.g., 1–13) to identify degradation products.
- Accelerated stability testing: Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, assessing potency monthly.
- Bioequivalence testing: Compare pharmacokinetic profiles (AUC, Cmax) of novel vs. reference formulations in crossover trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
